molecular formula C21H25NO4S B2798509 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone CAS No. 2034334-66-0

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2798509
CAS No.: 2034334-66-0
M. Wt: 387.49
InChI Key: ASKHJIDZUXXLSK-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone is a chemical compound with the molecular formula C21H25NO4S and a molecular weight of 387.49 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone typically involves multi-step organic reactions The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methoxyphenyl)methanone
  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-ethoxyphenyl)methanone

Uniqueness

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone is unique due to its specific structural features, such as the presence of the isopropoxyphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-16(2)26-19-10-8-18(9-11-19)21(23)22-13-12-20(27(24,25)15-14-22)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKHJIDZUXXLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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